4,4'-Methylenebis(2-methylaniline)

Catalog No.
S605529
CAS No.
838-88-0
M.F
C15H18N2
M. Wt
226.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Methylenebis(2-methylaniline)

CAS Number

838-88-0

Product Name

4,4'-Methylenebis(2-methylaniline)

IUPAC Name

4-[(4-amino-3-methylphenyl)methyl]-2-methylaniline

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

InChI

InChI=1S/C15H18N2/c1-10-7-12(3-5-14(10)16)9-13-4-6-15(17)11(2)8-13/h3-8H,9,16-17H2,1-2H3

InChI Key

WECDUOXQLAIPQW-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)C)N

Solubility

33.9 [ug/mL]

Synonyms

3,3'-dimethyl-4,4' diaminodiphenylmethane, 4,4'-methylene bis(2-methylaniline), 4,4'-methylene di-ortho-toluidine

Canonical SMILES

CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)C)N

Historical use as a curing agent:

4,4'-Methylenebis(2-methylaniline), also known as 4,4'-diaminodiphenylmethane (MDA) or methylenedianiline (MDA), was historically used as a curing agent for epoxy resins. However, due to its carcinogenic properties, its use has been largely discontinued in many countries. Source: IARC Monographs 4, 73-77 (1974):

Research on carcinogenicity:

Extensive research has been conducted on the carcinogenicity of 4,4'-Methylenebis(2-methylaniline). Studies have shown that it can induce liver and lung tumors in both rats and dogs when administered orally. Source: J. Environ. Pathol. Toxicol., 1, 339-356 (1978): Additionally, an epidemiological study suggested a link between occupational exposure to 4,4'-Methylenebis(2-methylaniline) and bladder cancer in humans. Source: Environ. Res., 27, 241-254 (1982): Due to this evidence, the International Agency for Research on Cancer (IARC) has classified 4,4'-Methylenebis(2-methylaniline) as possibly carcinogenic to humans (Group 2B). Source: IARC Monographs Suppl 7, 190 (1987):

Current research applications:

  • Understanding the mechanisms of its carcinogenicity to develop strategies for identifying and mitigating similar risks in other chemicals. Source: Toxicol. Sci., 91(1), 1-17 (2006):
  • Developing safer alternatives to 4,4'-Methylenebis(2-methylaniline) for various applications.

4,4'-Methylenebis(2-methylaniline), also known as 4,4'-methylene di-o-toluidine, is an organic compound with the chemical formula C15H18N2C_{15}H_{18}N_{2} and a CAS number of 838-88-0. This compound is characterized by its structure, which features two 2-methylaniline groups connected by a methylene bridge. It appears as a colorless to light brown crystalline solid with a melting point of approximately 156 °C . The compound is classified as harmful if swallowed and may cause allergic skin reactions, making it important to handle with care .

There is no documented information regarding a specific mechanism of action for MBOT in any biological or research context.

MBOT is classified as a primary aromatic amine and is likely to share some of the hazards associated with this class of compounds []. Primary aromatic amines are generally considered toxic and may be carcinogenic [].

  • Toxicity: MBOT is listed as a probable human carcinogen [].
  • Other Hazards: Data on specific hazards like flammability or reactivity is not readily available. However, as with most organic compounds, it is likely flammable and should be handled with appropriate precautions.
Typical of aromatic amines. These include:

  • Electrophilic Substitution: The presence of the amine groups makes the compound susceptible to electrophilic aromatic substitution reactions.
  • Condensation Reactions: It can react with isocyanates to form polyurethanes, which are used in various applications such as coatings and adhesives .
  • Oxidation: The compound can be oxidized to form corresponding nitro derivatives or other oxidized products.

Research indicates that 4,4'-methylenebis(2-methylaniline) may exhibit biological activity that raises concerns regarding its safety. Studies have suggested potential carcinogenic effects associated with exposure to similar compounds, particularly in occupational settings . Additionally, it has been noted to be very toxic to aquatic life with long-lasting effects, highlighting its environmental impact .

The synthesis of 4,4'-methylenebis(2-methylaniline) typically involves the following methods:

  • Condensation Reaction: This method involves the reaction of o-toluidine with formaldehyde in the presence of an acid catalyst.
  • Reduction: Reduction of corresponding nitro compounds can also yield this diamine.
  • Nitration and Subsequent Reduction: Nitration of o-toluidine followed by reduction can be employed to synthesize derivatives leading to 4,4'-methylenebis(2-methylaniline).

4,4'-Methylenebis(2-methylaniline) finds applications primarily in:

  • Polymer Industry: It is used as a curing agent for epoxy resins and in the production of polyurethane foams.
  • Adhesives and Coatings: Its properties make it suitable for use in adhesives and protective coatings due to its ability to enhance durability and adhesion .
  • Research: It serves as a reagent in various chemical syntheses and studies related to amine chemistry.

Interaction studies involving 4,4'-methylenebis(2-methylaniline) focus on its reactivity with other chemicals and biological systems. Notably:

  • Toxicological Studies: Investigations into its toxic effects on human health and the environment have been conducted, indicating potential risks associated with prolonged exposure .
  • Ecotoxicology: Studies have shown that this compound can be harmful to aquatic organisms, necessitating careful management in industrial applications .

Several compounds share structural similarities with 4,4'-methylenebis(2-methylaniline). Here are some notable examples:

Compound NameChemical FormulaCAS NumberUnique Features
4,4'-Methylenebis(2-chloroaniline)C13H12Cl2N2101-14-4Used primarily in epoxy curing; raises carcinogenic concerns.
2,2'-Methylene-bis(6-methyl-aniline)C16H20N2Not listedSimilar structure but different functional groups; used in rubber production.
4,4'-DiaminodiphenylmethaneC13H14N2101-77-9Known for its application in polyurethanes; less toxic than 4,4'-methylenebis(2-methylaniline).

The uniqueness of 4,4'-methylenebis(2-methylaniline) lies in its specific combination of two o-toluidine units linked by a methylene bridge, which imparts distinct properties that are advantageous for certain industrial applications while also posing specific health risks compared to similar compounds.

XLogP3

2.6

UNII

OM5XWD3S2I

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H350: May cause cancer [Danger Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

838-88-0

Wikipedia

4,4'-diamino-3,3'-dimethyldiphenylmethane

Use Classification

Health Hazards -> Carcinogens

General Manufacturing Information

Benzenamine, 4,4'-methylenebis[2-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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